molecular formula C13H15FN2OS B2380253 [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol CAS No. 2415631-31-9

[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol

Cat. No. B2380253
CAS RN: 2415631-31-9
M. Wt: 266.33
InChI Key: TUJIOBWUKBRARK-UHFFFAOYSA-N
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Description

“[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol” is a fluorinated heterocycle compound . It contains a benzothiazole (a benzene-fused thiazole), a piperidine, and a fluorine substituent . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .


Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The 1H-NMR spectrum showed peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C-NMR spectrum also showed peaks at different chemical shifts, indicating the presence of various types of carbon atoms .


Chemical Reactions Analysis

The compound can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride . It also reacts with alkyl chloride/bromide to form N-alkylated products .


Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 196–199°C . The IR spectrum shows peaks at 3233 cm-1 (NH), 1319 cm-1 (C=S), and 1113 cm-1 (CF3) . The LCMS calculated for C20H17F4N3OS is 423.43 .

Mechanism of Action

While the exact mechanism of action of this compound is not explicitly mentioned in the search results, it is known that benzothiazole derivatives have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities, as well as affinity for serotonergic and dopaminergic receptors .

properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2OS/c14-10-1-2-11-12(7-10)18-13(15-11)16-5-3-9(8-17)4-6-16/h1-2,7,9,17H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJIOBWUKBRARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol

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